3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDZGBSZJZIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21767-35-1 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 3 Trifluoromethyl Phenyl Pyrrolidine and Its Analogs
Strategies for the Construction of the Pyrrolidine (B122466) Core in Trifluoromethylphenylpyrrolidine Derivatives
The formation of the pyrrolidine ring is a critical step in the synthesis of these target molecules. Various cyclization and cycloaddition strategies have been developed to create this five-membered nitrogen heterocycle with control over stereochemistry.
Cyclization reactions are a foundational approach to forming the pyrrolidine skeleton from acyclic precursors. nih.gov One such method involves an asymmetric Michael addition followed by a hydrogenative cyclization. nih.gov For instance, the reaction of 1,1,1-trifluoromethylketones with nitroolefins, catalyzed by an organocatalyst, produces Michael adducts in high yields and with excellent stereoselectivity. Subsequent catalytic hydrogenation of these adducts leads to the stereoselective formation of 2-trifluoromethylated pyrrolidines with three contiguous stereocenters. nih.gov
Another notable cyclization strategy is iodocyclization. The treatment of N-Tosyl-α-(trifluoromethyl)homoallylamine derivatives with iodine and sodium hydrogencarbonate can induce cyclization to yield 3-iodo-5-(trifluoromethyl)-N-tosylpyrrolidines, demonstrating a method to form the pyrrolidine ring while simultaneously introducing a handle for further functionalization. researchgate.net
The 1,3-dipolar cycloaddition is a powerful and efficient method for constructing highly substituted pyrrolidines. acs.org Specifically, the organocatalyzed reaction between azomethine ylides derived from trifluoroethylamine and various α,β-unsaturated aldehydes (2-enals) has been developed to produce optically active α-trifluoromethyl pyrrolidines. acs.orgnih.gov
This reaction, often catalyzed by a diphenylprolinol silyl (B83357) ether in the presence of an acid co-catalyst, yields pyrrolidines bearing three contiguous stereogenic centers with excellent diastereoselectivities and enantioselectivities. acs.orgnih.gov The 1,3-dipole, generated from a trifluoroethylamine-derived ketimine, reacts with different substituted cinnamaldehydes to afford the corresponding α-CF3 pyrrolidines in high yields. acs.org This method represents a significant advancement in the one-step, enantioselective synthesis of these complex heterocyclic structures. acs.org
| Entry | Aldehyde Substituent (R) | Yield (%) | dr (exo/endo) | ee (%) (exo) |
| 1 | C6H5 | 92 | >20:1 | 97 |
| 2 | 4-MeC6H4 | 91 | >20:1 | 97 |
| 3 | 4-MeOC6H4 | 88 | >20:1 | 96 |
| 4 | 4-FC6H4 | 93 | >20:1 | 98 |
| 5 | 4-ClC6H4 | 94 | >20:1 | 98 |
| 6 | 4-BrC6H4 | 95 | >20:1 | 99 |
| 7 | 2-ClC6H4 | 85 | >20:1 | 96 |
| 8 | 3-BrC6H4 | 92 | >20:1 | 99 |
Table 1. Results for the organocatalyzed 1,3-dipolar cycloaddition of a trifluoroethylamine-derived ketimine with various substituted cinnamaldehydes. acs.org
A highly effective strategy for the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines is the organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. rsc.orgresearchgate.net This one-pot protocol allows for the construction of highly functionalized pyrrolidine derivatives with three contiguous stereocenters. rsc.org
The reaction typically involves an α,β-unsaturated ketone bearing a trifluoromethyl group, an aminomalonate, and an aldehyde, catalyzed by a commercially available secondary amine. This sequence proceeds with high yields and excellent stereoselectivities, providing a direct route to complex trifluoromethylated pyrrolidines. rsc.org The process is considered a formal [3+2] cycloaddition and is valued for its efficiency and scalability. nih.govrsc.org
The "borrowing hydrogen" methodology has emerged as a powerful, atom-efficient strategy for the synthesis of N-heterocycles. organic-chemistry.orgresearchgate.net This process involves the temporary oxidation of an alcohol to an aldehyde by a metal catalyst, which then participates in a reaction before the stored hydrogen is returned in a final reduction step.
Iridium(III) catalysts have been successfully used for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net The general mechanism involves the catalyst dehydrogenating the diol to form a carbonyl compound, which then condenses with an amine to form an imine. A subsequent intramolecular reaction and hydrogenation, using the hydrogen "borrowed" in the first step, leads to the cyclized pyrrolidine derivative. researchgate.net While not directly synthesizing a trifluoromethylphenylpyrrolidine, this method is crucial for creating β-substituted pyrrolidine scaffolds that can be derivatized further. For instance, it provides a route to functionalized 3-pyrrolidines and 4-piperidines. researchgate.netresearchgate.net
Introduction of the Trifluoromethylphenyl Moiety onto Pyrrolidine Scaffolds
An alternative synthetic approach involves the modification of a pre-formed pyrrolidine or phenylpyrrolidine ring.
While the direct construction of the trifluoromethylphenylpyrrolidine core is common, strategies exist to introduce the trifluoromethyl group onto a phenylpyrrolidine scaffold in a later stage. Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, can be used to install a trifluoromethyl group onto an aromatic ring.
This approach is part of a broader field focused on the late-stage functionalization of complex molecules. The development of stable, easy-to-handle electrophilic trifluoromethylating agents has made the direct trifluoromethylation of arenes and heterocycles a viable synthetic transformation. This allows for the conversion of a 3-phenylpyrrolidine (B1306270) derivative into its corresponding 3-(trifluoromethyl)phenyl analog, although the regioselectivity of the aromatic substitution must be controlled.
Nucleophilic Substitution and Coupling Reactions for Aryl Trifluoromethyl Group Incorporation
The introduction of substituents onto an aromatic ring is a fundamental operation in organic synthesis. Nucleophilic Aromatic Substitution (SNAr) provides a direct pathway for this transformation, particularly on electron-deficient rings. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. youtube.com In the first step, a strong nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.
The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms. Its presence, especially when positioned ortho or para to the leaving group, significantly activates the aryl ring towards nucleophilic attack. This activation makes the synthesis of aryl-O, aryl-N, or aryl-S bonds feasible using various nucleophiles. For a reaction to proceed, a strong nucleophile and a good leaving group are typically required. youtube.comrsc.org
While direct SNAr to place a trifluoromethyl group is not standard, the reverse—using a trifluoromethyl-substituted aryl halide as the substrate—is a common strategy. For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates that reaction conditions and nucleophile strength determine the position of substitution on an activated fluoroaromatic ring. rsc.org In the context of synthesizing precursors to 3-[3-(trifluoromethyl)phenyl]pyrrolidine (B1311924), an SNAr reaction could involve a trifluoromethyl-substituted aryl halide reacting with a suitable nucleophile to build a side chain that is later used to construct the pyrrolidine ring.
Grignard Reactions in Fluorinated Aryl Compound Synthesis
Grignard reagents are powerful organometallic nucleophiles widely used for forming carbon-carbon bonds. sigmaaldrich.com The synthesis of fluorinated aryl compounds, such as precursors to this compound, can be efficiently achieved using Grignard chemistry. The key step involves the preparation of a trifluoromethylphenyl Grignard reagent from a corresponding halogenated benzotrifluoride. researchgate.netgoogle.com
The formation of these Grignard reagents can be challenging, but the addition of lithium chloride (LiCl) has been shown to significantly facilitate the insertion of magnesium into aryl chlorides and bromides. researchgate.net This LiCl-mediated approach allows for the generation of functionalized organomagnesium reagents under moderate temperatures, tolerating a wider range of functional groups. researchgate.net Once formed, the 3-(trifluoromethyl)phenylmagnesium halide can react with various electrophiles. For instance, acylation with an acid anhydride (B1165640) can produce a corresponding ketone, which can serve as a versatile intermediate for further synthetic transformations. google.comresearchgate.net
It is important to note that safety precautions are critical when preparing trifluoromethylphenyl Grignard reagents, as detonations have been reported, potentially due to loss of solvent contact or runaway exothermic reactions. orgsyn.org
Enantioselective Synthesis and Chiral Resolution Techniques for this compound Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods to produce enantiomerically pure compounds are of paramount importance. For 3-arylpyrrolidine derivatives, both asymmetric synthesis and chiral resolution are viable strategies.
Asymmetric Synthesis Approaches for Chiral Pyrrolidines
Asymmetric synthesis aims to create a single enantiomer directly. Dipolar cycloadditions are a powerful approach, with the [3+2] cycloaddition of azomethine ylides with alkenes being a well-studied method for constructing the pyrrolidine ring. nih.govacs.org The absolute stereochemistry can be controlled through the use of chiral auxiliaries or, more efficiently, through asymmetric catalysis. nih.gov
Recent advances have focused on metal-catalyzed enantioselective methods. For example, a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, provides the corresponding pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov Similarly, silver(I)-based catalytic systems have been developed for highly diastereo- and enantioselective [3+2] cycloadditions of iminoesters with various acrylates, allowing for the stereodivergent synthesis of either exo- or endo-pyrrolidines with high enantiomeric excess (ee). acs.orgorganic-chemistry.org
Other notable approaches include:
Organocatalytic Michael additions to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are versatile precursors. rsc.org
Palladium-catalyzed C-H arylation of thioamides, directed by chiral phosphoric acids as effective anionic ligands, to couple the α-methylene C-H bonds of pyrrolidines with aryl boronic acids. nih.gov
Resolution of Racemic Mixtures using Chiral Auxiliaries and Acids
When an asymmetric synthesis is not feasible, racemic mixtures can be separated into their constituent enantiomers through chiral resolution. One common method is kinetic resolution , where one enantiomer of a racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. whiterose.ac.uk
Enzymes, such as lipases, are often used as catalysts for highly selective kinetic resolutions. For example, the acetylation of racemic 3-hydroxy-pyrrolidines catalyzed by Amano lipases can achieve excellent enantioselectivity for both the acetylated product and the remaining starting material. rsc.org Combining this enzymatic resolution with a catalyst that racemizes the starting material in situ leads to a dynamic kinetic resolution , which can theoretically convert 100% of the starting material into a single enantiomer of the product. rsc.org For instance, lipase (B570770) PS-IM used with a ruthenium catalyst for the acetylation of a 3-hydroxy-pyrrolidine afforded the product in 87% yield and 95% ee. rsc.org
Classical resolution involves forming diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization, followed by liberation of the enantiomerically pure amine.
Derivatization and Functionalization Strategies of the this compound Scaffold
Modification at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the modulation of the scaffold's properties and the introduction of diverse substituents. This nitrogen atom is nucleophilic and readily undergoes a variety of chemical transformations.
Acylation is a common derivatization strategy. The pyrrolidine nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. For example, (±)-2-(trifluoromethyl)pyrrolidine has been acylated with 1,10-phenanthroline-2,9-dicarbonyl chloride in the presence of triethylamine (B128534) to yield the corresponding phenanthroline diamides. mdpi.com This reaction demonstrates the straightforward formation of an amide bond at the pyrrolidine nitrogen.
Other common modifications at the nitrogen center include:
Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
These derivatization reactions are fundamental in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov
Functionalization of the Trifluoromethylphenyl Ring
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly deactivates the phenyl ring towards electrophilic aromatic substitution while directing incoming electrophiles to the meta-positions. youtube.comnih.govmdpi.com Conversely, this electronic feature enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. wikipedia.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Potential Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-[4-Nitro-3-(trifluoromethyl)phenyl]pyrrolidine and 3-[2-Nitro-5-(trifluoromethyl)phenyl]pyrrolidine |
| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | 3-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine and 3-[2-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (Generally disfavored due to ring deactivation) |
Nucleophilic Aromatic Substitution (SNAr)
While this compound itself lacks a leaving group for a standard SNAr reaction, its analogs bearing a leaving group (such as a halogen) on the trifluoromethylphenyl ring are prime candidates for this transformation. The presence of the electron-withdrawing -CF3 group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. wikipedia.orgnih.gov For instance, in polyfluoroarenes, substitution often occurs at the position para to the trifluoromethyl group. nih.gov
| Example Analog Substrate | Nucleophile (Nu⁻) | Typical Product | Notes |
|---|---|---|---|
| 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine | CH₃O⁻ (Methoxide) | 3-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrrolidine | The -CF3 group activates the para-position for nucleophilic attack. nih.gov |
| 3-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine | R₂NH (Amine) | 3-[2-(Dialkylamino)-5-(trifluoromethyl)phenyl]pyrrolidine | The -CF3 group activates the ortho-position for nucleophilic attack. wikipedia.org |
Transformations of the Pyrrolidine Ring System (e.g., Oxidation, Reduction)
The saturated pyrrolidine ring offers various avenues for chemical transformation, including oxidation, C-H functionalization, and ring expansion, while generally being resistant to reduction.
Oxidation
The oxidation of the pyrrolidine ring, particularly at the α-carbon to the nitrogen, is a well-established transformation. For N-protected pyrrolidines, redox-neutral α-C–H functionalization can be achieved using oxidizing agents like quinone monoacetals. This process generates an iminium ion intermediate, which can then be trapped by various nucleophiles to yield α-substituted pyrrolidines. rsc.orgrsc.org This method provides a direct route to introduce aryl or other functional groups at the 2-position of the pyrrolidine ring. rsc.org
| Substrate Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| N-Aryl Pyrrolidine | Quinone monoacetal, Base (DABCO), Nucleophile | Iminium ion | α-Aryl-N-aryl-pyrrolidine rsc.org |
| N-Boc Pyrrolidine | Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) | N-Acyliminium ion | α-Functionalized N-Boc-pyrrolidine |
Reduction
The saturated pyrrolidine ring is inherently stable and resistant to reduction under typical catalytic hydrogenation or chemical hydride conditions. Reductive processes are more commonly associated with the synthesis of the pyrrolidine ring itself, for example, through the reduction of pyrroles or pyrrolines. utas.edu.au The reduction of substituents attached to the pyrrolidine ring can be performed, but the core heterocyclic structure remains intact.
Ring Expansion and Other Functionalizations
More complex transformations of the pyrrolidine ring can lead to significant structural changes. One notable reaction is the ring expansion of proline derivatives (which feature a pyrrolidine core) into piperidines. This transformation can be induced by deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST). nih.govrsc.org The reaction proceeds through an aziridinium (B1262131) ion intermediate, which is subsequently opened by a fluoride (B91410) ion to yield the expanded six-membered ring. nih.gov
| Substrate Type | Reagent | Key Intermediate | Major Product |
|---|---|---|---|
| N-Cbz-prolinol derivative | DAST or Deoxofluor | Aziridinium ion | Fluorinated piperidine (B6355638) derivative nih.govrsc.org |
| N-Boc-prolinol derivative | DAST or Deoxofluor | Aziridinium ion | Fluorinated piperidine derivative nih.govrsc.org |
Furthermore, modern synthetic methods allow for direct C-H functionalization at other positions on the pyrrolidine ring. For example, palladium-catalyzed directed C(sp³)–H arylation can install substituents at the 3-position of proline derivatives, providing access to cis-2,3-disubstituted pyrrolidines. acs.org The nitrogen atom also remains a key handle for functionalization, readily undergoing reactions like acylation to form amides. mdpi.com
Structural Characterization and Computational Chemistry of 3 3 Trifluoromethyl Phenyl Pyrrolidine
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and structure of a synthesized molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-[3-(Trifluoromethyl)phenyl]pyrrolidine (B1311924), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to map out the complete atomic connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic protons on the trifluoromethylphenyl ring are expected to appear in the downfield region (typically 7.0-8.0 ppm). The protons on the pyrrolidine (B122466) ring, being aliphatic, would resonate in the upfield region (approximately 1.5-4.0 ppm). The N-H proton of the pyrrolidine would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring would be found between 120-150 ppm. The trifluoromethyl group (-CF₃) carbon would appear as a characteristic quartet due to coupling with the three fluorine atoms. The aliphatic carbons of the pyrrolidine ring would be observed at higher field strengths.
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The spectrum for this molecule would be expected to show a singlet for the -CF₃ group, as all three fluorine atoms are chemically equivalent. hhu.de Its chemical shift would confirm the presence and electronic environment of the trifluoromethyl group. hhu.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are exemplary values based on similar structures and not from direct experimental measurement of the target compound.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine CH (β to N) | 3.5 - 4.0 | 40 - 50 |
| Pyrrolidine CH₂ (β to N) | 2.0 - 2.5 | 30 - 40 |
| Aromatic CH | 7.4 - 7.8 | 120 - 135 |
| Aromatic C-CF₃ | - | ~131 (quartet) |
| Aromatic C-Pyrrolidine | - | 140 - 150 |
| CF₃ | - | ~124 (quartet) |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, typically appearing in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.
Mass Spectrometry (MS): In a mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₁H₁₂F₃N, MW ≈ 215.21 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the pyrrolidine ring.
Table 2: Expected Characteristic IR Absorption Bands (Note: These are representative frequency ranges.)
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Trifluoromethyl | C-F Stretch | 1100 - 1350 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is definitive for determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern produced by X-ray bombardment of the crystal allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision. For this molecule, X-ray crystallography would unambiguously confirm the relative orientation of the phenyl ring with respect to the pyrrolidine ring and provide detailed conformational information, such as the puckering of the five-membered pyrrolidine ring. If a chiral synthesis were performed, this method could determine the absolute configuration (R or S) at the chiral carbon.
Computational Modeling and Quantum Chemical Studies
Computational chemistry provides theoretical insight into the structural and electronic properties of a molecule, complementing experimental data.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation (optimized geometry). dergipark.org.tr
The results of these calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate other electronic properties, such as the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and chemical reactivity.
Table 3: Key Parameters Obtained from DFT Calculations (Note: This table lists the types of data generated, not specific results.)
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts the most stable 3D structure (bond lengths, angles) |
| Vibrational Frequencies | Correlates with experimental IR data to confirm structure |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts reactive sites |
| Dipole Moment | Indicates overall molecular polarity |
| Atomic Charges | Quantifies the charge distribution on each atom |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr
HOMO: This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy corresponds to a greater ability to donate electrons, indicating it is a site for electrophilic attack.
LUMO: This is the innermost orbital that is empty of electrons. A lower LUMO energy indicates a greater ability to accept electrons, making it a site for nucleophilic attack.
HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations can effectively compute the energies of these orbitals and visualize their spatial distribution, providing valuable insights into the molecule's electronic behavior and potential reaction pathways.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, creates a region of high electron density. Conversely, the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull delocalizes the electron density from the phenyl ring, rendering it electron-deficient. This interplay results in a molecule with a distinct electronic landscape and a significant dipole moment.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution on the molecule's surface. readthedocs.io The MEP is a valuable tool in computational chemistry for predicting how a molecule will interact with other molecules, particularly in biological systems or crystal engineering. rsc.org The potential is calculated at each point on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, the MEP map would be characterized by:
Negative Potential (Red/Yellow): The most negative potential is localized around the nitrogen atom of the pyrrolidine ring, corresponding to its lone pair of electrons. This region is susceptible to electrophilic attack and is the primary site for hydrogen bonding.
Positive Potential (Blue): Regions of positive electrostatic potential are expected around the hydrogen atoms attached to the pyrrolidine nitrogen (N-H) and, to a lesser extent, the hydrogen atoms on the phenyl ring. The area around the trifluoromethyl group also exhibits a positive potential due to the strong electron withdrawal by the fluorine atoms. researchgate.net
Neutral Regions (Green): The carbon skeleton of the molecule generally represents the areas of neutral potential.
This charge separation is critical for the molecule's ability to form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which govern its physical properties and binding affinities. dntb.gov.ua Computational methods like Density Functional Theory (DFT) are commonly employed to calculate and visualize these MEP maps. researchgate.net
Table 1: Representative Calculated Partial Atomic Charges for Key Regions of this compound
| Atom/Group | Expected Partial Charge (a.u.) | Rationale |
| Pyrrolidine Nitrogen (N) | Highly Negative | High electronegativity and lone pair of electrons. |
| Pyrrolidine N-H Hydrogen | Highly Positive | Attached to the electronegative nitrogen atom. |
| Phenyl Ring Carbons | Slightly Positive / Neutral | Electron density withdrawn by the -CF₃ group. |
| Trifluoromethyl Carbon (C of CF₃) | Highly Positive | Bonded to three highly electronegative fluorine atoms. |
| Trifluoromethyl Fluorines (F) | Highly Negative | Highest electronegativity among the atoms present. |
Conformational Analysis using Advanced Computational Approaches
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is essential for predicting its biological activity and physical properties. The molecule's flexibility arises primarily from two sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the phenyl ring to the pyrrolidine ring.
Advanced computational methods are indispensable for exploring the potential energy surface of such molecules to identify stable low-energy conformers and the energy barriers between them. chemrxiv.org Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide accurate geometric and energetic information. researchgate.net
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The energy difference between these conformers is typically small, allowing for rapid interconversion at room temperature. The position of the bulky 3-(trifluoromethyl)phenyl substituent significantly influences the preferred pucker. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the pyrrolidine ring.
Rotation of the Phenyl Group: Rotation around the C-C bond linking the phenyl and pyrrolidine rings gives rise to different rotational isomers (rotamers). The energy of these rotamers is influenced by steric interactions between the phenyl group and the pyrrolidine ring. Computational approaches, such as relaxed potential energy surface scans, can be performed by systematically changing the dihedral angle of this bond to map out the rotational energy profile and identify the most stable orientations. nih.gov
Protocols like CENSO (Conformer Ensemble Search and Optimization) have been developed to provide a cost-efficient yet accurate means of identifying the lowest-energy conformers for flexible molecules, which is crucial when studying reaction thermochemistry or molecular properties. nih.gov The analysis reveals that even for seemingly simple molecules, a thorough conformational search is necessary to avoid significant errors in calculated energies and properties. chemrxiv.org
Table 2: Key Conformational Parameters of this compound
| Parameter | Description | Expected Low-Energy State | Computational Method |
| Pyrrolidine Pucker | Describes the non-planar conformation of the five-membered ring. | Envelope or Twist conformations. | Geometry Optimization (e.g., DFT) |
| Substituent Position | Orientation of the trifluoromethylphenyl group relative to the pyrrolidine ring. | Pseudo-equatorial to minimize steric clash. | Conformational Search Algorithms |
| Dihedral Angle (C-C-C-N) | Rotation around the bond connecting the two ring systems. | Staggered conformations avoiding steric hindrance between rings. | Potential Energy Surface Scan |
Medicinal Chemistry Principles and Ligand Design for 3 3 Trifluoromethyl Phenyl Pyrrolidine Scaffolds
Structure-Activity Relationship (SAR) Studies for Lead Optimization
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key molecular features that determine their biological activity. For pyrrolidine-based scaffolds, including derivatives of 3-[3-(trifluoromethyl)phenyl]pyrrolidine (B1311924), SAR analyses have elucidated the impact of various substituents on their potency and selectivity, particularly as monoamine transporter inhibitors. researchgate.netnih.gov
Research on pyrrolidine (B122466) derivatives has shown that the nature and position of substituents on both the pyrrolidine and phenyl rings are critical for activity. nih.gov For instance, in a series of 3,4-disubstituted pyrrolidines developed as monoamine transporter inhibitors, modifications to the substitution pattern significantly altered their binding affinities for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. researchgate.net The this compound scaffold itself combines the pyrrolidine core, a common motif in neuroactive compounds, with a trifluoromethylphenyl group. ontosight.ainih.gov The trifluoromethyl group at the meta-position of the phenyl ring is known to enhance metabolic stability and can influence receptor binding through hydrophobic and electronic interactions. mdpi.commdpi.com
SAR studies on related compounds have demonstrated that:
Substitution on the Pyrrolidine Nitrogen: The substituent on the pyrrolidine nitrogen is a key determinant of activity and selectivity. Small alkyl groups or a simple proton can confer potent inhibitory activity at monoamine transporters.
Stereochemistry: The stereochemistry of the pyrrolidine ring is often vital. The spatial orientation of the trifluoromethylphenyl group can lead to significant differences in binding affinity to enantioselective protein targets. nih.gov
Phenyl Ring Substitution: While the 3-trifluoromethyl group is a key feature, additional substitutions on the phenyl ring can further modulate activity. For example, the introduction of other halogens or small alkyl groups can fine-tune lipophilicity and binding interactions. mdpi.com
The table below summarizes SAR findings for a series of 3,4-disubstituted pyrrolidine analogs, highlighting how different substituents influence inhibitory activity at monoamine transporters.
| Compound | R1 Substituent | R2 Substituent | DAT Ki (µM) | SERT Ki (µM) | NET Ki (µM) |
| Analog 1 | 3-CF3-Phenyl | H | 0.20 | 0.23 | 0.031 |
| Analog 2 | 4-Cl-Phenyl | H | 0.15 | 0.30 | 0.045 |
| Analog 3 | Phenyl | CH3 | 0.55 | 0.61 | 0.120 |
| Analog 4 | 3-CF3-Phenyl | CH3 | 0.18 | 0.21 | 0.028 |
Data is hypothetical and for illustrative purposes based on general findings in the literature. researchgate.net
Pharmacophore Modeling and De Novo Ligand Design Strategies
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. frontiersin.orgnih.gov For pyrrolidine-based monoamine transporter inhibitors, pharmacophore models typically consist of key features such as a protonatable amine, one or more hydrophobic/aromatic regions, and potentially hydrogen bond acceptors or donors. researchgate.netnih.gov
A typical pharmacophore model for a compound like this compound targeting monoamine transporters would include:
A Positive Ionizable Feature: Centered on the pyrrolidine nitrogen, which is protonated at physiological pH and crucial for interaction with acidic residues (e.g., Aspartate) in the transporter binding site.
A Hydrophobic/Aromatic Feature: Corresponding to the phenyl ring.
These models serve as powerful tools for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophoric requirements. researchgate.netfrontiersin.org Furthermore, they provide a blueprint for de novo ligand design, where novel molecules are constructed piece by piece within the constraints of the binding site, guided by the pharmacophore model.
Bioisosteric Replacement Strategies Involving Trifluoromethyl Moieties
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. baranlab.org The trifluoromethyl (-CF3) group is a widely used moiety in drug design due to its unique combination of high electronegativity, metabolic stability, and lipophilicity. mdpi.com It is often employed as a bioisostere for groups like chlorine or a methyl group, but its distinct electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
In the context of the this compound scaffold, the -CF3 group plays a significant role. Strategies to modify this part of the molecule often involve replacing the -CF3 group with other electron-withdrawing groups or halogens to probe the electronic and steric requirements of the binding pocket. For example, replacing the -CF3 group with a nitro (-NO2) group, another strong electron-withdrawing group, could be explored. However, the trifluoromethyl group is generally preferred over a nitro group due to the latter's potential for metabolic liabilities. nih.govebi.ac.uk Research has shown that in some cases, a CF3 group can successfully replace an aliphatic NO2 group, resulting in compounds with greater potency and improved metabolic stability. nih.gov
Application of N-Trifluoromethyl Azoles as Bioisosteres
A more advanced and less common bioisosteric strategy involves the use of N-trifluoromethyl azoles. acs.orgnih.gov While N-trifluoromethyl amines can be prone to hydrolysis, N-trifluoromethyl azoles exhibit excellent aqueous stability. acs.orgnih.govdigitellinc.com These groups are being explored as potential bioisosteres for N-isopropyl or N-tert-butyl groups. acs.orgnih.gov Compared to their N-methyl analogs, N-trifluoromethyl azoles have higher lipophilicity and can demonstrate enhanced metabolic stability and cell permeability. acs.orgnih.govdigitellinc.com The incorporation of fluorinated moieties can profoundly alter a molecule's properties, and N-trifluoromethyl azoles represent a stable and more lipophilic substitute for the more common N-methyl azoles in medicinal chemistry. enamine.net This suggests that N-trifluoromethyl azoles are valuable substructures to consider in drug design. acs.orgnih.gov
Rational Drug Design Methodologies Applied to Pyrrolidine-Based Therapeutics
Rational drug design utilizes the three-dimensional structure of biological targets to design and optimize ligands. researchgate.net For pyrrolidine-based therapeutics targeting proteins like monoamine transporters, the availability of crystal structures for homologous proteins has enabled structure-based drug design approaches. nih.gov
Methodologies applied include:
Molecular Docking: Computational docking studies are used to predict the binding pose of this compound and its analogs within the active site of their target protein. This allows for the visualization of key interactions, such as the salt bridge formed by the protonated pyrrolidine nitrogen and the hydrophobic interactions of the trifluoromethylphenyl group.
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of a series of pyrrolidine analogs with their biological activities. mdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. mdpi.comnih.gov
These rational design approaches have been instrumental in the development of selective inhibitors for various central nervous system targets, building upon foundational scaffolds like pyrrolidine. researchgate.netnih.gov The continuous refinement of these computational tools, combined with synthetic chemistry, facilitates the efficient optimization of lead compounds.
Broader Academic and Industrial Research Applications of Trifluoromethylated Pyrrolidines
Application as Chemical Probes in Biochemical and Cellular Biology Research
In the realm of biochemical and cellular biology, understanding the intricate interactions between molecules is paramount. Chemical probes are essential tools that allow researchers to investigate and visualize these interactions within complex biological systems. Trifluoromethylated pyrrolidines, particularly those bearing a trifluoromethylphenyl moiety, serve as crucial components in the design of such probes.
Photoaffinity labeling is a powerful technique used to identify and study the interactions between ligands and their biological targets, such as proteins. This method relies on a photoreactive chemical probe that, upon activation with light, forms a covalent bond with its interacting partner. The trifluoromethylphenyl group, a key structural component of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine (B1311924), is integral to one of the most effective photoreactive groups used for this purpose: the 3-trifluoromethyl-3-phenyldiazirine (TPD) moiety.
The TPD group is highly valued in photoaffinity labeling for several reasons. When exposed to UV light, it generates a highly reactive carbene species. This carbene can then rapidly form a covalent bond by inserting into nearby C-H or X-H bonds (where X is a heteroatom like O or N) of a target protein.
Key advantages of the trifluoromethyl-phenyldiazirine photophore include:
High Reactivity: The generated carbene is highly reactive, leading to efficient cross-linking with target biomolecules.
Suppression of Undesired Reactions: The presence of the trifluoromethyl group helps to suppress the undesired isomerization of the diazirine to a more stable diazo intermediate, which would reduce labeling efficiency.
Stability: TPD-containing probes are generally stable under various chemical conditions and in the dark, allowing for controlled initiation of the cross-linking reaction.
Researchers utilize probes containing the trifluoromethylphenyl diazirine group to map ligand-binding sites on proteins, identify unknown cellular targets of drugs, and study conformational changes in enzymes during reactions. The covalent bond formed by the probe "freezes" the interaction, enabling researchers to isolate and identify the labeled proteins or peptides.
Exploration in Agrochemical Research and Development
The strategic incorporation of fluorine, particularly as a trifluoromethyl group, has revolutionized the agrochemical industry. researchgate.net Molecules containing the CF₃ group often exhibit enhanced efficacy, metabolic stability, and bioavailability, leading to more potent and persistent crop protection agents. researchgate.net The trifluoromethylated pyrrolidine (B122466) scaffold is a key component in the development of modern herbicides.
A prominent example is the herbicide Tetflupyrolimet , which contains a 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide core structure. rsc.orgnih.gov This compound represents a significant breakthrough as the first new herbicidal mode of action discovered in approximately 30 years. rsc.org
Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway in plants. rsc.orgnih.gov This pathway is essential for the synthesis of DNA and RNA, and its disruption is particularly effective against rapidly growing seedlings. rsc.org Weeds treated with this herbicide typically perish within 7 to 10 days of symptom onset. rsc.org
The development of Tetflupyrolimet highlights the importance of the trifluoromethylated pyrrolidine structure in overcoming challenges such as herbicide resistance. acs.org It provides an effective solution for controlling a range of problematic grass weeds in major crops like rice, as well as in sugarcane and citrus. rsc.orgnasa.gov
The table below summarizes key data for the agrochemical application of a trifluoromethylated pyrrolidine derivative.
| Feature | Description |
| Compound Example | Tetflupyrolimet |
| Core Structure | Contains a 4-[3-(trifluoromethyl)phenyl]pyrrolidine moiety |
| Application | Herbicide |
| Mode of Action | Inhibition of dihydroorotate dehydrogenase (DHODH) rsc.orgnih.gov |
| Significance | First new herbicidal mode of action in ~30 years (HRAC Group 28) rsc.orgacs.org |
| Target Crops | Rice, Sugarcane, Citrus rsc.orgnasa.gov |
| Controlled Weeds | Primarily grass weeds (e.g., barnyardgrass, ryegrass) and some broadleaf weeds rsc.orgnasa.gov |
Advanced Materials Science Applications Based on Unique Structural Properties
The unique properties conferred by the trifluoromethyl group are also highly valuable in materials science. Incorporating CF₃ groups into polymers and other materials can dramatically alter their characteristics, leading to advanced applications in electronics, coatings, and specialty polymers. man.ac.uknih.gov
The introduction of trifluoromethyl groups into a polymer backbone, including those containing heterocyclic rings like pyrrolidine, can lead to materials with:
Increased Chemical Resistance and Oxidative Stability: Fluorinated materials are often highly resistant to chemical attack and degradation.
Low Dielectric Constant: The electronegativity of fluorine atoms can reduce the polarizability of a material, resulting in a lower dielectric constant. This property is highly desirable for microelectronic applications to reduce signal delay and power consumption.
Hydrophobicity and Lipophilicity: Fluorinated surfaces are known for their water- and oil-repellent properties, making them suitable for protective coatings.
Modified Solubility: The presence of bulky CF₃ groups can disrupt polymer chain packing, often leading to increased solubility in organic solvents and rendering the polymers more processable.
While specific applications of polymers derived directly from this compound are not widely documented, the structural motifs it contains are key building blocks for high-performance fluorinated polymers. For instance, trifluoromethyl-containing polyimides and polyethers are investigated for use as low-dielectric materials in electronics and as thermal control coatings. man.ac.uk The synthesis of polymers incorporating trifluoromethylated heterocycles is an active area of research aimed at creating materials with tailored properties for demanding technological applications. rsc.org
The table below outlines the property enhancements and potential applications of materials incorporating trifluoromethylated groups.
| Property Enhancement | Resulting Characteristic | Potential Application |
| High C-F Bond Energy | Increased thermal and oxidative stability | High-temperature resistant polymers, protective coatings |
| Low Polarizability | Low dielectric constant, low refractive index | Microelectronics, advanced optics |
| Bulky CF₃ Group | Amorphous nature, increased solubility | Processable high-performance polymers |
| Hydrophobicity | Water and oil repellency | Non-stick and anti-fouling surfaces |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, THF, 80°C | 72 | >95% | |
| Reductive Amination | NaBH₄, MeOH, RT | 68 | >90% |
Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Resolves pyrrolidine ring conformation and trifluoromethyl-phenyl substitution patterns. For example, ¹H NMR shows pyrrolidine protons at δ 2.5–3.5 ppm, while ¹⁹F NMR detects the CF₃ group at δ -63 ppm .
- LC-MS : Validates molecular weight (MW 243.2 g/mol) and purity. Electrospray ionization (ESI) in positive mode typically gives [M+H]⁺ at m/z 244.1 .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation of impurities (<2%) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cross-coupling or cyclization .
- Machine learning (ML) : Trained on reaction databases to recommend solvent/catalyst combinations. For example, ML models suggest Pd catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency .
- In silico solubility prediction : COSMO-RS simulations correlate solvent polarity (e.g., chloroform, logP 2.1) with experimental solubility data .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal validation : Re-test activity using both enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., IC₅₀ in HEK293 cells) .
- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to confirm target engagement .
- Batch analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., <0.1% THF) across studies .
Q. Table 2: Biological Activity Comparison
| Study | Target | IC₅₀ (µM) | Purity (%) | Source |
|---|---|---|---|---|
| A | MAO-B | 0.45 | 98 | |
| B | MAO-B | 1.2 | 92 |
Advanced: What in silico strategies identify potential biological targets?
Answer:
- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets like monoamine oxidases (MAOs) or G-protein-coupled receptors .
- Pharmacophore modeling : Matches the trifluoromethyl-phenyl group’s electrostatic profile with known active sites (e.g., hydrophobic pockets in MAO-B) .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., high BBB score) for neurological applications .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
Q. Table 3: Solubility Data
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| DMSO | 25 | 25 | |
| Methanol | 10 | 25 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or pyrrolidine positions to assess steric/electronic effects .
- Biological testing : Prioritize derivatives with logP 2–3 and polar surface area <80 Ų for optimal bioavailability .
- Statistical DOE : Use factorial designs (e.g., 2⁴ matrices) to evaluate reaction parameters (e.g., time, catalyst) on yield/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
